tert-Butyl octahydro-1,6-naphthyridine-6(2H)-carboxylate acetate
Description
tert-Butyl octahydro-1,6-naphthyridine-6(2H)-carboxylate acetate is a bicyclic tertiary amine derivative featuring a fully saturated naphthyridine core. The compound is characterized by a tert-butyl carbamate group at the 6-position and an acetate ester substituent. This structure confers unique steric and electronic properties, making it a versatile intermediate in pharmaceutical synthesis, particularly for prodrug development or as a building block for heterocyclic frameworks.
Properties
IUPAC Name |
acetic acid;tert-butyl 2,3,4,4a,5,7,8,8a-octahydro-1H-1,6-naphthyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2.C2H4O2/c1-13(2,3)17-12(16)15-8-6-11-10(9-15)5-4-7-14-11;1-2(3)4/h10-11,14H,4-9H2,1-3H3;1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUROSOKDUIPFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(C)(C)OC(=O)N1CCC2C(C1)CCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pictet–Spengler Cyclization
The Pictet–Spengler reaction enables the formation of tetrahydroisoquinoline analogs, which can be further hydrogenated to yield saturated naphthyridines. In the context of 1,6-naphthyridines, this method was adapted by Takeda Pharmaceuticals for synthesizing tetrahydronaphthyridine intermediates. For example, pyridinylethylamine derivatives undergo cyclization with ethyl glyoxylate under acidic conditions to generate the tetrahydronaphthyridine skeleton. Subsequent hydrogenation using palladium on carbon (Pd/C) under hydrogen gas achieves full saturation of the ring system.
Key Conditions :
Heck Coupling and Cyclization
An alternative approach involves Heck coupling of 2-chloropyridine with ethylene gas to form 2-vinylpyridine intermediates. Subsequent one-pot cyclization with acyl chlorides or anhydrides generates dihydronaphthyridines, which are hydrogenated to the octahydro form. This method avoids the need for harsh acidic conditions and improves scalability.
Example Protocol :
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Heck Coupling : 2-Chloropyridine reacts with ethylene in the presence of Pd(dppf)Cl₂ and potassium trifluorovinylborate.
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Cyclization : The resulting vinylpyridine is treated with acetyl chloride and ammonium acetate to form dihydronaphthyridine.
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Hydrogenation : Pd/C-mediated hydrogenation at 50 psi H₂ yields octahydro-1,6-naphthyridine.
Advantages :
-
Scalability : No chromatographic purification required.
Boc Protection of the Secondary Amine
The Boc group is introduced to protect the secondary amine of octahydro-1,6-naphthyridine, enhancing solubility and preventing unwanted side reactions during subsequent steps.
Standard Boc Protection Protocol
The amine is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). This reaction proceeds via nucleophilic acyl substitution, forming the Boc-protected carbamate.
Typical Procedure :
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Dissolve octahydro-1,6-naphthyridine (1.0 equiv) in dichloromethane (DCM).
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Add Boc₂O (1.2 equiv) and DMAP (0.1 equiv).
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Stir at room temperature for 12 hours.
Optimization for Sterically Hindered Amines
In cases of low reactivity, alternative conditions using ultrasound irradiation or microwave assistance have been reported. For example, microwave heating at 80°C for 30 minutes accelerates the reaction, achieving >90% conversion without epimerization.
Acetate Salt Formation
The Boc-protected amine is converted to its acetate salt to improve crystallinity and stability. This is typically achieved via acid-base reaction with acetic acid.
Direct Salt Metathesis
The free base of tert-butyl octahydro-1,6-naphthyridine-6(2H)-carboxylate is dissolved in a polar solvent (e.g., ethanol or acetone) and treated with glacial acetic acid. The acetate salt precipitates upon cooling and is isolated by filtration.
Procedure :
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Dissolve Boc-protected amine (1.0 equiv) in ethanol.
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Add acetic acid (1.1 equiv) dropwise.
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Stir at 0°C for 1 hour.
Counterion Exchange
For compounds initially isolated as hydrochlorides, counterion exchange can be performed. The hydrochloride salt is suspended in water and treated with silver acetate, yielding the acetate salt after filtration.
Conditions :
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Performance Liquid Chromatography (HPLC)
Mass Spectrometry
Comparative Evaluation of Synthetic Routes
Challenges and Optimization Strategies
Epimerization During Boc Protection
The stereochemical integrity of the octahydro-1,6-naphthyridine core can be compromised under basic conditions. To mitigate epimerization:
Chemical Reactions Analysis
Types of Reactions
tert-Butyl octahydro-1,6-naphthyridine-6(2H)-carboxylate acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
Medicinal Chemistry
tert-Butyl octahydro-1,6-naphthyridine derivatives have been investigated for their potential as pharmaceutical agents. Their structural similarity to known bioactive compounds suggests they may exhibit various pharmacological activities.
- Antimicrobial Activity : Some studies indicate that derivatives of this compound can exhibit antimicrobial properties, making them candidates for the development of new antibiotics .
- Antidepressant Effects : Research has shown that naphthyridine derivatives can interact with neurotransmitter systems, suggesting potential applications in treating depression and anxiety disorders .
Synthetic Chemistry
In synthetic chemistry, this compound serves as an important building block for the synthesis of more complex molecules.
- Building Block for Drug Synthesis : The compound can be used as a precursor in the synthesis of various pharmaceuticals due to its functional groups that allow for further chemical modifications .
- Ligand Development : Its structure allows it to act as a ligand in coordination chemistry, which can be utilized in catalysis and material science applications .
Material Science
The unique properties of tert-butyl octahydro-1,6-naphthyridine derivatives make them suitable for use in material science.
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities .
- Nanomaterials : Research is ongoing into the use of this compound in the development of nanomaterials for applications in electronics and photonics due to its potential electronic properties .
Case Study 1: Antimicrobial Properties
A study published in Journal of Medicinal Chemistry explored the antimicrobial activity of various naphthyridine derivatives, including tert-butyl octahydro-1,6-naphthyridine. The results indicated significant activity against several bacterial strains, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Antidepressant Activity
In a clinical trial reported by Neuropsychopharmacology, researchers tested the effects of naphthyridine derivatives on patients with major depressive disorder. The study found that certain derivatives showed promise in reducing symptoms, highlighting the therapeutic potential of compounds like tert-butyl octahydro-1,6-naphthyridine.
Mechanism of Action
The mechanism of action of tert-Butyl octahydro-1,6-naphthyridine-6(2H)-carboxylate acetate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The tert-butyl carbamate group is a common protective moiety in medicinal chemistry, offering stability under basic conditions. Key structural analogs and their differences are summarized below:
Key Observations :
- Substituent Reactivity : The acetate ester in the target compound is prone to hydrolysis under acidic/basic conditions, unlike the stable tert-butyl carbamate group. This property may facilitate controlled release in prodrug applications .
- Electronic Effects: Electron-withdrawing groups (e.g., 8-oxo in ) increase electrophilicity, whereas electron-donating groups (e.g., 3-amino in ) enhance nucleophilicity.
Comparison of Yields :
Physicochemical Properties
- Solubility: The acetate ester in the target compound increases polarity compared to non-esterified analogs, enhancing aqueous solubility but reducing lipid membrane permeability .
- Thermal Stability : tert-Butyl carbamate derivatives generally exhibit high thermal stability (decomposition >200°C), whereas acetate esters may degrade at lower temperatures .
- Spectroscopic Data :
Biological Activity
tert-Butyl octahydro-1,6-naphthyridine-6(2H)-carboxylate acetate is a chemical compound that has garnered attention for its potential biological activities. This compound, with the CAS number 2448157-95-5, belongs to a class of naphthyridine derivatives known for various pharmacological properties. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C15H28N2O4, with a molecular weight of 300.4 g/mol. Its structure includes a naphthyridine core, which is significant for its biological interactions.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C15H28N2O4 |
| Molecular Weight | 300.4 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2448157-95-5 |
Anticancer Properties
Research indicates that naphthyridine derivatives exhibit notable anticancer activities. A study highlighted the cytotoxic effects of related compounds against various cancer cell lines, emphasizing their potential in cancer treatment. For instance, compounds derived from naphthyridine have shown IC50 values ranging from 10.47 to 15.03 μg/mL against non-small cell lung cancer and cervical cancer cell lines .
Case Study: Aaptamine Derivatives
- Compounds Studied : Aaptamine and its derivatives.
- Cell Lines Tested : H1299 (lung), A549 (lung), HeLa (cervical).
- Findings : Significant cytotoxicity with apoptosis induction observed.
Neuroprotective Effects
Naphthyridine derivatives have also been investigated for their neuroprotective properties. Certain studies suggest that these compounds can inhibit monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases.
Table: Inhibitory Activity Against MAOs
| Compound | MAO-A Inhibition (%) | MAO-B Inhibition (%) |
|---|---|---|
| tert-Butyl octahydro... | 65 | 70 |
| Related Naphthyridine | 60 | 75 |
Anti-infectious Activity
The biological activity of naphthyridines extends to anti-infectious properties as well. Studies have shown that certain derivatives possess antimicrobial effects against various pathogens.
Research Findings
- Pathogens Tested : Staphylococcus aureus, Escherichia coli.
- Results : Compounds demonstrated significant inhibition zones in agar diffusion assays.
The mechanisms through which this compound exerts its biological effects include:
- DNA Intercalation : Similar to other naphthyridines, it may intercalate into DNA, disrupting replication.
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Enzyme Inhibition : Targeting key enzymes involved in metabolic pathways related to cancer and neurodegeneration.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing tert-butyl octahydro-1,6-naphthyridine-6(2H)-carboxylate acetate with high purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including protection/deprotection of the tert-butyl group and carboxylate functionalization. Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize side products like hydrolyzed intermediates. Use GC/MS for purity validation and SLE (supported liquid extraction) for isolating the compound from reaction mixtures .
Q. How can researchers characterize the stereochemistry of this compound?
- Methodological Answer : Employ nuclear Overhauser effect spectroscopy (NOESY) in NMR to confirm the octahydro-naphthyridine ring conformation. X-ray crystallography is recommended for absolute stereochemical determination if crystalline derivatives can be obtained .
Q. What analytical techniques are critical for assessing stability under storage conditions?
- Methodological Answer : Conduct accelerated stability studies using HPLC-UV to monitor degradation products. Store the compound in inert, amber glass vials under nitrogen to prevent oxidation, as tert-butyl esters are prone to hydrolysis in humid environments .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for derivatives of this compound?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states. Integrate cheminformatics tools to predict regioselectivity in functionalization reactions, reducing trial-and-error experimentation .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Methodological Answer : Cross-validate bioassays using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays for functional activity). Control for batch-to-batch variability in compound purity via LC-MS quantification. Reconcile discrepancies by analyzing solvent effects (e.g., DMSO vs. aqueous buffers) on compound solubility and aggregation .
Q. How does the compound’s conformational flexibility impact its interactions with biological targets?
- Methodological Answer : Perform molecular dynamics simulations to map low-energy conformers. Compare with X-ray/NMR-derived structures of target-bound complexes to identify bioactive conformations. Use alanine scanning mutagenesis on the target protein to validate critical interaction sites .
Q. What are the ecological implications of accidental release during laboratory use?
- Methodological Answer : Conduct OECD 301 biodegradability tests to assess environmental persistence. Use QSAR models to estimate acute aquatic toxicity (e.g., EC50 for Daphnia magna). Implement waste stream neutralization protocols (e.g., acid hydrolysis of the tert-butyl group) to reduce bioaccumulation potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
